REACTION_CXSMILES
|
CC1O[CH:6]([CH3:8])[O:5][CH:4]([CH3:9])O1.[OH2:10].[C:11]1(C)C=C[C:14](S(O)(=O)=O)=[CH:13][CH:12]=1>O1CCOCC1>[O:5]1[C:4]2[CH:9]=[CH:11][CH:12]=[CH:13][C:14]=2[O:10][CH:8]=[CH:6]1 |f:1.2|
|
Name
|
3,5-(1,1-dimethylethyl)-2-hydroxybenzenemethanol
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
DISTILLATION
|
Details
|
after distillation 4.12 g (52% yield, GLC purity 99%)
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=COC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 745.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |